molecular formula C19H19N3O5S B2379068 (E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide CAS No. 333307-25-8

(E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide

Cat. No. B2379068
CAS RN: 333307-25-8
M. Wt: 401.44
InChI Key: CDCAGGNNLPAOPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for use in laboratory experiments. In

Mechanism Of Action

The mechanism of action of (E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide involves the inhibition of certain enzymes and signaling pathways in cells. The compound has been shown to inhibit the activity of certain kinases, which are involved in cell proliferation and survival. It has also been shown to inhibit the activity of certain transcription factors, which are involved in the regulation of gene expression. These mechanisms of action contribute to the compound's antiproliferative and anti-inflammatory effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of (E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide have been extensively studied. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the production of certain inflammatory cytokines, which are involved in the inflammatory response. Additionally, the compound has been shown to decrease blood glucose levels in animal models, indicating its potential as an antidiabetic agent.

Advantages And Limitations For Lab Experiments

The advantages of using (E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide in lab experiments include its potent antiproliferative and anti-inflammatory effects, as well as its potential as an antidiabetic agent. However, there are also limitations to its use in lab experiments. The compound is relatively expensive and may not be readily available in large quantities. Additionally, its mechanism of action is not fully understood, which could limit its potential applications.

Future Directions

There are many future directions for research on (E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide. One potential direction is to further investigate its mechanism of action and identify its molecular targets. This could lead to the development of more potent and specific compounds for use in the treatment of various diseases. Another direction is to investigate the potential of this compound as an antimicrobial agent, as it has been shown to have activity against certain bacteria and fungi. Additionally, further studies could be conducted to investigate the potential of this compound as an anticancer agent in vivo, as most studies to date have been conducted in vitro. Overall, (E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide is a promising compound with many potential applications in the field of medicine.

Synthesis Methods

The synthesis method for (E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide involves the reaction of 3-ethoxy-4-methoxybenzaldehyde with malononitrile, followed by the reaction of the resulting product with 4-aminobenzenesulfonamide. The final product is obtained through the reaction of the intermediate product with acetic anhydride and pyridine. This synthesis method has been optimized to produce high yields of the compound with high purity.

Scientific Research Applications

The scientific research applications of (E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide are numerous. This compound has been studied for its potential use in the treatment of various diseases such as cancer, inflammation, and diabetes. It has also been studied for its potential use as an antimicrobial agent. The compound has been shown to exhibit potent antiproliferative activity against various cancer cell lines, making it a promising candidate for cancer treatment. Additionally, it has been shown to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as arthritis. The compound has also been shown to have potential as an antidiabetic agent, as it has been shown to decrease blood glucose levels in animal models.

properties

IUPAC Name

(E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S/c1-3-27-18-11-13(4-9-17(18)26-2)10-14(12-20)19(23)22-15-5-7-16(8-6-15)28(21,24)25/h4-11H,3H2,1-2H3,(H,22,23)(H2,21,24,25)/b14-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDCAGGNNLPAOPV-GXDHUFHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide

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